

Application Notes and Protocols for In Vivo Formulation of GSK3395879

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Compound of Interest

Compound Name: GSK3395879

Cat. No.: B15577275

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Introduction

GSK3395879 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. As an orally bioavailable compound, it has demonstrated efficacy in preclinical animal models, particularly in studies of pulmonary edema. Proper formulation is critical for ensuring accurate dosing and maximizing bioavailability in in vivo studies. These application notes provide a detailed protocol for the preparation and administration of **GSK3395879** for animal research, based on its known physicochemical properties and common practices for compounds with similar characteristics.

Physicochemical Properties of GSK3395879

A summary of the key physicochemical properties of **GSK3395879** is presented in Table 1. This information is essential for developing a suitable in vivo formulation.

Property	Value	Source
Molecular Weight	485.41 g/mol	
Formula	C ₂₀ H ₁₅ F ₄ N ₃ O ₅ S	
Appearance	Solid Powder	
Solubility	10 mM in DMSO	
Storage (Solid)	-20°C (long term), 4°C (short term)	
Storage (In Solvent)	-80°C or -20°C for up to 6 months	

Recommended In Vivo Formulation Protocol

While the precise formulation used in the seminal publication by Brnardic et al. could not be definitively ascertained from available resources, a standard and reliable approach for oral administration of a hydrophobic compound like **GSK3395879** involves creating a suspension in a suitable vehicle. The following protocol describes the preparation of a suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80, a widely used vehicle for oral gavage in rodent studies.

Materials:

- **GSK3395879** powder
- Dimethyl sulfoxide (DMSO)
- Carboxymethylcellulose (CMC), low viscosity
- Tween 80 (Polysorbate 80)
- Sterile, purified water
- Sterile glass vials
- Magnetic stirrer and stir bar

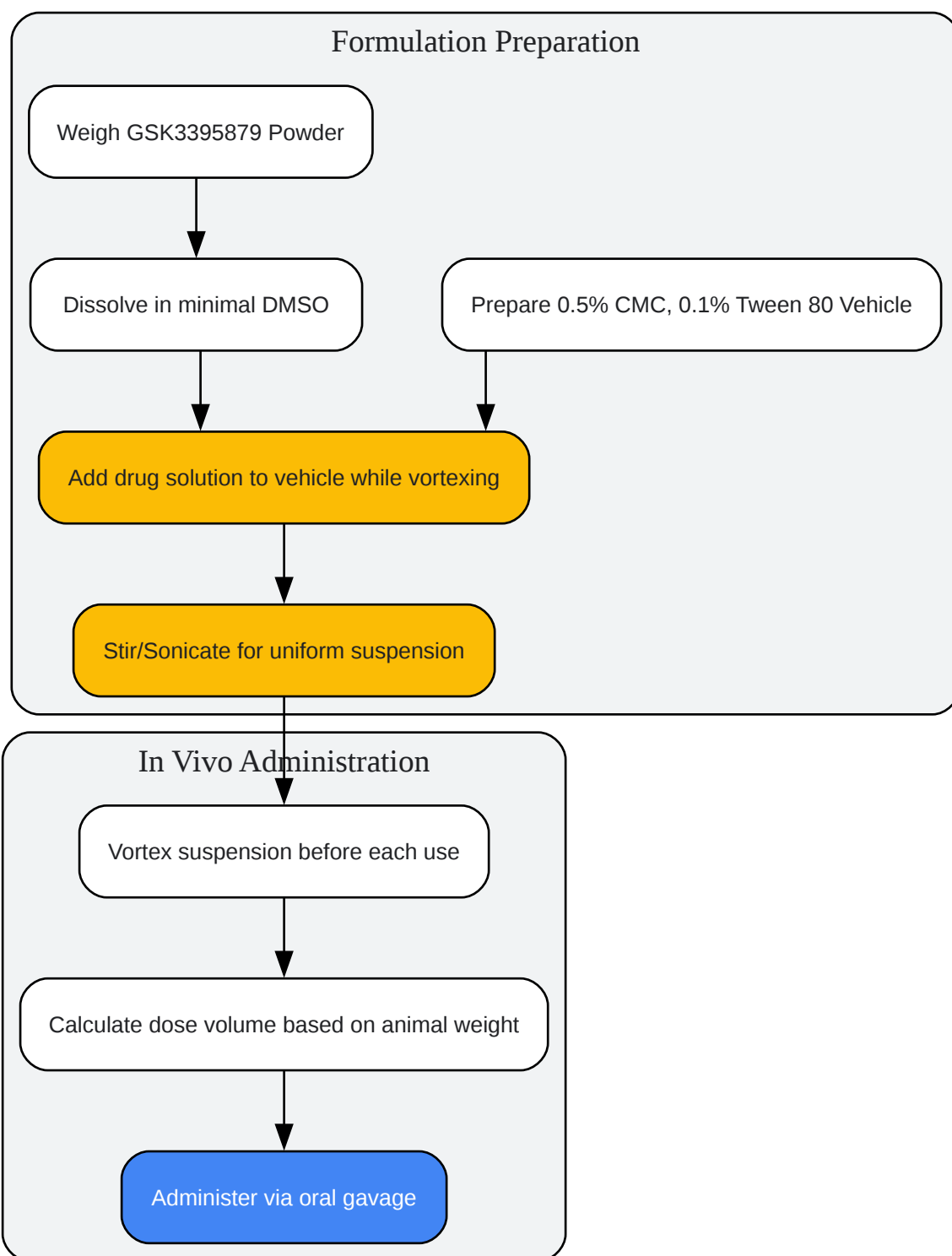
- Sonicator (optional, for enhancing dispersion)
- Precision balance
- Appropriate personal protective equipment (PPE)

Protocol for Preparation of a 1 mg/mL Suspension:

- Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. For example, for a 10 mg/kg dose in a 250g rat at a dosing volume of 5 mL/kg, you would need 2.5 mg of **GSK3395879** per animal.
- Prepare the Vehicle:
 - In a sterile beaker, add 99.4 mL of sterile water.
 - While stirring, slowly add 0.5 g of Carboxymethylcellulose (CMC). Continue to stir until the CMC is fully dissolved. This may take some time, and gentle heating can aid dissolution, but ensure the solution returns to room temperature before adding the active compound.
 - Add 0.1 mL of Tween 80 to the CMC solution and mix thoroughly.
- Dissolve **GSK3395879**:
 - Weigh the required amount of **GSK3395879** powder in a sterile vial.
 - Add a minimal amount of DMSO to dissolve the powder completely. For example, for 10 mg of **GSK3395879**, start with 100 μ L of DMSO. Ensure complete dissolution.
- Prepare the Final Suspension:
 - While vigorously vortexing or stirring the vehicle from step 2, slowly add the **GSK3395879**-DMSO solution from step 3.
 - Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.

- If necessary, sonicate the suspension for a short period (e.g., 5-10 minutes) to reduce particle size and improve uniformity.
- Storage and Handling:
 - Store the prepared suspension at 4°C for short-term use (up to one week, stability should be verified).
 - Always vortex or stir the suspension thoroughly before each administration to ensure a uniform dose is delivered.

Experimental Workflow for Formulation and Administration

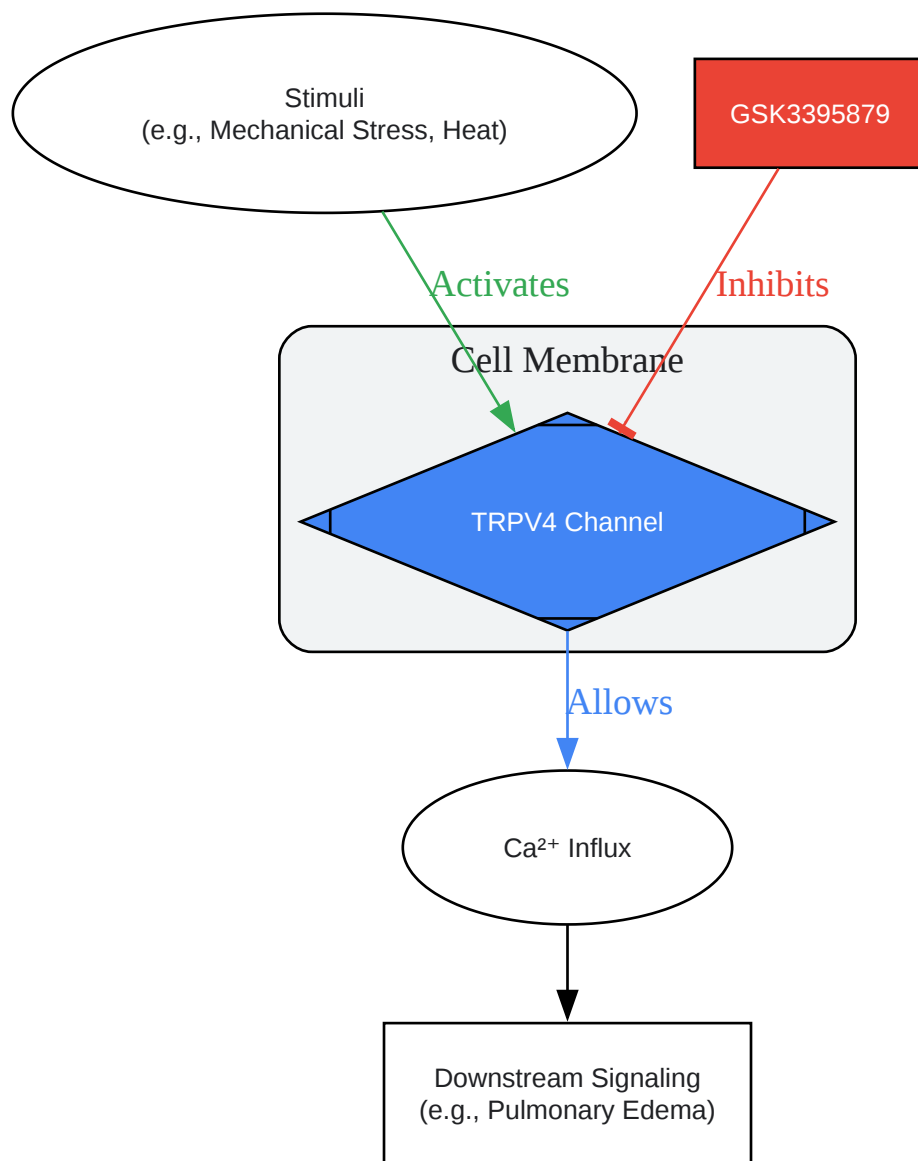


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Caption: Workflow for **GSK3395879** formulation and in vivo oral administration.

Signaling Pathway of TRPV4 Inhibition

GSK3395879 acts as an antagonist to the TRPV4 ion channel. The following diagram illustrates the simplified signaling pathway and the point of intervention for **GSK3395879**.



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Caption: Simplified signaling pathway showing TRPV4 inhibition by **GSK3395879**.

Dosing Considerations for Animal Studies

The appropriate dose of **GSK3395879** will depend on the specific animal model and the experimental endpoint. Table 2 provides a hypothetical dosing chart for a rat study, which should be optimized based on preliminary dose-ranging experiments.

Parameter	Example Value	Notes
Species	Sprague-Dawley Rat	
Body Weight	250 g	
Dose Level	10 mg/kg	Dose should be determined by dose-response studies.
Formulation Conc.	1 mg/mL	Concentration can be adjusted for different dosing volumes.
Dosing Volume	5 mL/kg	Typical oral gavage volume for rats is 5-10 mL/kg.
Calculated Dose	1.25 mL	$(10 \text{ mg/kg} * 0.25 \text{ kg}) / 1 \text{ mg/mL}$

Disclaimer: This protocol is a recommendation based on the available information and standard laboratory practices. Researchers should perform their own formulation development and stability testing to ensure the suitability of the formulation for their specific experimental needs. Always adhere to institutional guidelines for animal welfare and handling.

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